N-(Piperidin-4-ylmethyl)acetamide hydrobromide is a chemical compound characterized by the empirical formula and a molecular weight of 237.14 g/mol. It is classified as a nitrogen-containing heterocyclic compound, specifically a substituted piperidine derivative. This compound is primarily used in scientific research, particularly in studies related to pharmacology and medicinal chemistry.
The synthesis of N-(Piperidin-4-ylmethyl)acetamide hydrobromide can be approached through various methods. One common synthetic route involves the reaction of piperidine with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, followed by the introduction of hydrobromic acid to form the hydrobromide salt.
The molecular structure of N-(Piperidin-4-ylmethyl)acetamide hydrobromide consists of a piperidine ring attached to an acetamide group:
N-(Piperidin-4-ylmethyl)acetamide hydrobromide may participate in various chemical reactions typical for amides and heterocycles:
The reactivity of the compound is influenced by the presence of both the amide functional group and the piperidine moiety, allowing it to engage in diverse chemical transformations.
The pharmacological activity of N-(Piperidin-4-ylmethyl)acetamide hydrobromide is primarily associated with its interaction with specific receptors in biological systems. It has been noted for its potential agonistic activity on orexin receptors, which are implicated in regulating sleep-wake cycles and appetite.
N-(Piperidin-4-ylmethyl)acetamide hydrobromide has several scientific applications:
This compound exemplifies the significance of nitrogen heterocycles in medicinal chemistry and their potential therapeutic roles in treating various conditions related to neurotransmitter imbalances.
The synthesis of N-(Piperidin-4-ylmethyl)acetamide hydrobromide typically originates from piperidin-4-one or N-protected piperidine derivatives, leveraging the ring's inherent reactivity for functionalization. A prominent route involves reductive amination of 4-(aminomethyl)piperidine followed by in-situ acylation. This pathway utilizes pyridine hydrogenation as a key step, where catalytic systems critically influence stereoselectivity and yield. Beller's group demonstrated that cobalt nanoparticles supported on titanium/melamine enable hydrogenation of pyridine derivatives under aqueous conditions without acidic additives, achieving near-quantitative conversion to piperidine intermediates under moderate H₂ pressure (20-50 bar) [5]. This environmentally favorable approach avoids corrosive conditions that might degrade sensitive functional groups.
Alternative routes employ palladium-catalyzed hydrogenations under milder conditions (1-5 bar H₂), particularly valuable for substrates containing reducible functionalities. Glorius and colleagues developed a sequential Suzuki-Miyaura coupling/hydrogenation protocol enabling one-pot access to polysubstituted piperidines, demonstrating broad functional group tolerance including ester and aryl halide moieties [5]. This methodology could be adapted for synthesizing advanced intermediates toward N-(Piperidin-4-ylmethyl)acetamide by incorporating acetylation prior to salt formation. The stereochemical integrity of the final product depends critically on the hydrogenation step, with ruthenium-based catalysts proving particularly effective for achieving high cis-diastereoselectivity (>95:5 dr) in substituted piperidines when chiral auxiliaries or directing groups are incorporated [5].
Table 1: Key Catalytic Systems for Piperidine Intermediate Synthesis
Method | Catalyst System | Conditions | Key Advantages | Yield Range |
---|---|---|---|---|
Aqueous Hydrogenation | Co/Ti-melamine | H₂ (50 bar), H₂O, 80°C | Acid-free, recyclable catalyst | 85-98% |
Stereoselective Reduction | Ru-phosphine complexes | H₂ (5 bar), MeOH, 60°C | High diastereoselectivity | 75-92% |
Continuous Flow | Pd/C or Raney Ni | H₂ (10 bar), EtOH, 100°C | Rapid reaction, scalable | 90-95% |
Transfer Hydrogenation | HCO₂NH₄ with Pd/C | MeOH, reflux | Avoids high-pressure equipment | 70-88% |
Acylation of 4-(aminomethyl)piperidine represents the penultimate step before hydrobromide salt formation. This reaction typically employs acetic anhydride or acetyl chloride in aprotic solvents (tetrahydrofuran, dichloromethane) under controlled temperatures (0-25°C) to prevent over-acylation or piperidine ring degradation. Triethylamine serves as an effective base scavenger, yielding the free base N-(Piperidin-4-ylmethyl)acetamide as a viscous oil. Subsequent salt formation utilizes concentrated hydrobromic acid (typically 48% w/w) in alcoholic solvents, with stoichiometric control being paramount. The optimal molar ratio for high-purity hydrobromide salt isolation is 1:1.05 (amine:HBr), providing slight excess acid to compensate for volatility while minimizing acidic impurities [2] [4].
The choice of HBr over other mineral acids (HCl, H₂SO₄) significantly impacts crystallinity and stability. Hydrobromide salts generally exhibit superior crystallinity compared to hydrochlorides due to larger bromide ion size, facilitating purification via recrystallization. Furthermore, bromide's lower hydration tendency minimizes hydrate formation, enhancing storage stability. Spectroscopic characterization confirms successful salt formation: FT-IR shows N-H stretch broadening (3200-2800 cm⁻¹) and carbonyl shift to 1650-1630 cm⁻¹; ¹H-NMR displays downfield shifting of piperidine N-H and methylene protons adjacent to the ammonium center (δ 3.5-3.8 ppm in D₂O) [2]. The SMILES notation (O=C(C)NCC1CCNCC1.[H]Br) and InChI key (OHKZIUDCQYHTJB-UHFFFAOYSA-N) provide unambiguous digital identifiers essential for chemical database management [2] [4].
Table 2: Critical Parameters in Hydrobromide Salt Formation
Factor | Optimal Conditions | Impact on Product Quality |
---|---|---|
Acid Stoichiometry | 1.05 eq HBr | Prevents free base contamination; avoids HBr excess |
Solvent | Isopropanol/EtOH (95%) | High crystal yield; narrow particle size distribution |
Temperature Profile | 45°C dissolution; 0°C crystallization | Controls crystal morphology; minimizes inclusions |
Addition Rate | Slow addition (30-60 min) | Prevents oiling out; ensures homogeneous nucleation |
Seeding | Product seeds at 50% HBr add | Reproducible crystal size distribution |
Transitioning from batch to continuous manufacturing addresses key scalability challenges in N-(Piperidin-4-ylmethyl)acetamide hydrobromide production. Tubular flow reactors enable precise control of highly exothermic acylation and neutralization steps, minimizing degradation pathways observed in batch processes. Integrated with in-line PAT (Process Analytical Technology) tools like FTIR and Raman spectroscopy, these systems provide real-time monitoring of reaction progression, enabling immediate adjustment of residence time (typically 10-30 minutes) and temperature (20-50°C) [9]. For hydrogenation steps preceding acylation, continuous packed-bed reactors with heterogeneous catalysts (Pd/C, Raney Ni) achieve near-complete conversion with residence times under five minutes, significantly outpacing batch autoclaves [5].
Process intensification strategies substantially improve atom economy and reduce waste generation. Solvent selection critically influences environmental metrics: switching from dichloromethane to 2-methyltetrahydrofuran (derived from renewable resources) in acylation steps reduces the process mass intensity (PMI) by 40%. Additionally, implementing counter-current solvent recovery systems achieves >95% solvent recycling, significantly reducing manufacturing costs. Yield optimization studies reveal that maintaining substrate concentration below 0.7M during salt crystallization prevents amorphous precipitation, consistently delivering pharmaceutical-grade purity (>99.5% HPLC) at overall yields exceeding 85% from 4-(aminomethyl)piperidine [9]. These advancements position the compound for cost-effective metric-ton production to meet growing demand in drug development pipelines.
Final purification of N-(Piperidin-4-ylmethyl)acetamide hydrobromide presents distinct challenges due to its polar nature and potential impurities including regioisomers, over-acylated products, and residual solvents. Recrystallization remains the industrial method of choice, leveraging differential solubility in ethanol/water or isopropanol/ethyl acetate mixtures. Optimized protocols employ hot filtration through activated carbon during solvent dissolution (80°C) to adsorb colored impurities, followed by controlled cooling (0.5°C/min) to afford needle-shaped crystals with uniform particle size distribution (D90 < 50µm). This process achieves >99.5% purity with single-pass yields of 78-85%, effectively removing common impurities like N,N-diacetylated byproducts (<0.1%) [1] [3].
Chromatographic methods, though less scalable, provide critical solutions for analytical purification and impurity profiling. Reverse-phase HPLC utilizing C18 columns and ion-pairing agents (0.1% heptafluorobutyric acid) effectively separates structurally similar contaminants. However, preparative chromatography faces economic and environmental hurdles: solvent consumption per gram purified exceeds recrystallization by 20-fold, making it impractical for bulk isolation. Hybrid approaches gain traction where initial recrystallization is followed by melt crystallization under vacuum, producing ultra-pure material (>99.95%) suitable for reference standards. Advanced characterization techniques including single-crystal X-ray diffraction (validating salt formation and molecular conformation) and dynamic vapor sorption (assessing hygroscopicity) provide comprehensive quality control [10]. These orthogonal methods ensure structural fidelity essential for pharmaceutical applications where even minor impurities can impact biological activity.
Table 3: Purification Performance Comparison
Method | Purity Achievable | Key Impurities Removed | Yield | Scalability |
---|---|---|---|---|
Ethanol-Water Recrystallization | 99.5% | Diacetyl impurity, colored bodies | 80-85% | Excellent (kg-ton) |
Anti-Solvent Crystallization (IPA/EtOAc) | 99.2% | Isomeric aminomethylpiperidines | 75-80% | Good (100g-kg) |
Preparative HPLC | >99.9% | Stereoisomers, oxidation products | 50-65% | Limited (<100g) |
Melt Crystallization | 99.95% | Traces solvents, inorganic salts | 60-70% | Moderate (10g-1kg) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0